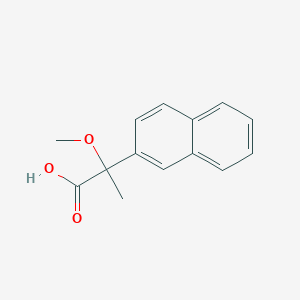

2-Methoxy-2-naphthalen-2-yl-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-2-naphthalen-2-yl-propionic acid is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene and is characterized by the presence of a methoxy group and a propionic acid moiety attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-naphthalen-2-yl-propionic acid typically involves the reaction of 2-naphthol with methanol in the presence of a strong acid catalyst to form 2-methoxynaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propionic anhydride and a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Hydrogenation for Chiral Resolution

Asymmetric hydrogenation is critical for producing the (S)-enantiomer (naproxen):

-

Reagents : Palladium catalyst (5% Pd/C), hydrogen gas (10–20 bar).

-

Conditions : High-pressure hydrogenation at 140–160°C in acetic acid or ethanol.

-

Outcome : 92% selectivity for ethyl 2-(6-methoxynaphth-2-yl)propionate at 60% substrate conversion .

Mechanistic Insight :

-

The chiral center is established via stereoselective hydrogenation of the α,β-unsaturated ester intermediate.

-

Catalytic systems like Pd/C favor retention of configuration due to π-orbital interactions with the naphthyl group .

Esterification and Hydrolysis

The carboxylic acid group undergoes typical derivatization:

-

Esterification : Reacting with alcohols (e.g., methanol, ethanol) under acidic conditions forms methyl or ethyl esters.

-

Hydrolysis : Basic or acidic hydrolysis regenerates the free acid from esters.

Reaction Table :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Methyl pyruvate, AlCl₃, CH₂Cl₂ | Methyl 2-hydroxy-2-(6-methoxy...) | 93% | |

| Hydrolysis | H₂O/H⁺ or OH⁻ | 2-Methoxy-2-naphthalen-2-yl... | N/A |

Reduction and Oxidation Reactions

-

Reduction : The carboxylic acid group can be reduced to an alcohol using LiAlH₄ or catalytic hydrogenation.

-

Oxidation : Limited oxidative pathways are reported, but electrolytic oxidation steps are used in early synthesis stages .

Resolution of Racemates

Racemic mixtures are resolved via:

-

Chiral Salts : Reacting with optically active bases (e.g., cinchonidine) to form diastereomeric salts, which are separated by crystallization .

-

Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer’s ester.

Example :

Functional Group Interconversion

-

Dehydration : Acid-catalyzed dehydration of 2-hydroxy intermediates (e.g., using acetic anhydride) forms acrylate derivatives .

-

Acetylation : Hydroxy groups are acetylated under reflux with acetic anhydride .

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 160°C leads to decarboxylation or naphthyl ring rearrangement .

-

Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance acylation rates but may promote side reactions like over-alkylation .

Comparative Analysis of Synthetic Routes

Scientific Research Applications

Therapeutic Applications

The primary applications of 2-Methoxy-2-naphthalen-2-yl-propionic acid are in the treatment of various inflammatory conditions. Its therapeutic uses include:

- Anti-inflammatory Effects : It is effective in treating conditions such as arthritis, gout, and other inflammatory disorders. The compound works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process .

- Analgesic Properties : It provides relief from pain associated with musculoskeletal disorders and post-operative conditions. Dosage typically ranges from 0.1 mg to 20 mg per kilogram of body weight per day, depending on the severity of the condition .

- Antipyretic Activity : It is also used to reduce fever in various clinical settings .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in clinical settings:

- Clinical Trials : A series of clinical trials demonstrated that Naproxen significantly reduced pain levels in patients with osteoarthritis compared to placebo groups, showcasing its effectiveness as an analgesic agent .

- Comparative Studies : In comparison with other NSAIDs like ibuprofen and aspirin, Naproxen has shown superior long-term efficacy in managing chronic pain conditions without significant gastrointestinal side effects .

- Mechanistic Studies : Research has indicated that Naproxen not only inhibits COX enzymes but also modulates other inflammatory pathways, contributing to its broad therapeutic effects .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-2-naphthalen-2-yl-propionic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the propionic acid moiety play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-2-naphthalen-1-yl-propionic acid: Similar in structure but with the methoxy group attached to a different position on the naphthalene ring.

2-Hydroxy-2-naphthalen-2-yl-propionic acid: An oxidized derivative with a hydroxyl group instead of a methoxy group.

2-Methoxy-2-naphthalen-2-yl-propanol: A reduced derivative with an alcohol group instead of a carboxylic acid group.

Uniqueness

2-Methoxy-2-naphthalen-2-yl-propionic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.

Biological Activity

2-Methoxy-2-naphthalen-2-yl-propionic acid, commonly referred to as (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid, is a chiral compound with significant biological activity. This compound has garnered attention primarily for its anti-inflammatory properties, attributed to its selective inhibition of cyclooxygenase enzymes. This article delves into the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data tables.

- Molecular Formula : C₁₄H₁₄O₃

- Molecular Weight : 230.26 g/mol

- Melting Point : Approximately 108 °C

- Predicted pKa : 3.59

(R)-2-Methoxy-2-naphthalen-2-yl-propionic acid functions primarily as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of these enzymes leads to decreased production of prostaglandins, thereby alleviating inflammation and pain associated with various conditions such as arthritis.

1. Anti-inflammatory Activity

Research indicates that (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid exhibits potent anti-inflammatory effects. It selectively inhibits COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models. In studies involving rat models of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain.

2. Antioxidant Properties

The compound also demonstrates antioxidant activity, which is beneficial in reducing oxidative stress associated with chronic inflammatory diseases. This property may enhance its therapeutic potential in conditions where oxidative damage is a contributing factor.

3. Anticancer Potential

Emerging studies suggest that (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid may have anticancer properties. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

The following table compares (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid with its enantiomer and structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid | C₁₄H₁₄O₃ | Enantiomer with potentially different activity |

| (R)-(-)-alpha-Methoxyphenylacetic acid | C₁₄H₁₄O₃ | Different aromatic structure; varied activity |

| 1-Naphthaleneacetic acid | C₁₁H₈O₂ | Lacks methoxy group; different pharmacological profile |

| (R)-(-)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid | C₁₄H₁₄O₃ | Similar structure but with methyl substitution |

This table illustrates the unique positioning of the methoxy and naphthalene groups in (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid, which contributes to its specific biological interactions and therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid:

-

Arthritis Model Study : In a controlled study involving rats with induced arthritis, treatment with (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid resulted in a marked decrease in inflammatory markers and improved mobility compared to control groups receiving placebo treatments.

- Results : Joint swelling reduced by 50% after two weeks of treatment.

-

Cancer Cell Line Study : A study assessing the effects on breast cancer cell lines demonstrated that (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid induced apoptosis at concentrations as low as 10 µM.

- Results : Significant reduction in viable cell counts was observed after 48 hours of treatment.

Properties

CAS No. |

299397-14-1 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-methoxy-2-naphthalen-2-ylpropanoic acid |

InChI |

InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16) |

InChI Key |

PATHKUFURGNLJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.